The molecular structure of pyridazinone derivatives has been studied using techniques such as X-ray crystallography and NMR spectroscopy. [ [, ] ] These analyses reveal that the pyridazinone ring adopts a planar conformation, and the substituents at different positions influence the overall molecular geometry. In the case of 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, the diaminophenyl group at position 6 could participate in intramolecular hydrogen bonding with the pyridazinone ring, potentially influencing its conformation and reactivity.
The synthesis of 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one typically involves several steps that integrate various chemical reactions. A common method includes:
This multi-step synthesis underscores the importance of controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one participates in various chemical reactions due to its functional groups:
These reactions contribute to the versatility of this compound in synthetic organic chemistry and medicinal applications.
The mechanism of action for 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one primarily involves its interaction with specific biological targets:
These mechanisms illustrate the pharmacological relevance of this compound in cardiovascular therapies.
The physical and chemical properties of 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one include:
These properties are crucial for determining its suitability for various applications in pharmaceuticals and research.
6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has several notable applications:
The pyridazinone core—a six-membered heterocyclic ring featuring two adjacent nitrogen atoms and a ketone functionality—represents a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This structure serves as a pharmacophoric element in diverse therapeutic agents, enabling targeted interactions with biological macromolecules. The electron-rich nature of the ring system facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the lactam carbonyl provides a hydrogen-bond acceptor site critical for molecular recognition [1] [6]. The presence of the N-N bond within the heterocyclic framework is particularly noteworthy, as such bonds are uncommon in natural biological molecules, potentially contributing to reduced off-target effects and enhanced metabolic stability [1].
Pyridazinone derivatives demonstrate remarkable structural plasticity, allowing for strategic modifications at positions C-4, C-5, and C-6 that profoundly influence their pharmacological profile. This adaptability has led to their incorporation into compounds exhibiting a broad spectrum of bioactivities, including cardiovascular modulation (e.g., PDE III inhibition by zardaverine and imazodan), anti-inflammatory actions (COX-2 selective inhibition), anticancer effects (c-Met kinase inhibition), and antimicrobial activity [1] [3] [4]. The dihydropyridazinone variant, exemplified by compounds like 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, features a partially saturated ring that enhances conformational flexibility. This flexibility can improve binding complementarity with target proteins compared to the fully aromatic analogs, potentially leading to increased potency and selectivity [1] [8].
Table 1: Key Pyridazinone Derivatives and Their Therapeutic Applications
Compound Class | Core Structure | Key Substitutions | Primary Biological Activity | Molecular Target |
---|---|---|---|---|
PDE Inhibitors | Pyridazinone | 6-aryl, 4,5-dihydro | Cardiotonic, Vasodilatory | PDE III/IV |
COX Inhibitors | 3(2H)-Pyridazinone | 3-O-benzyl, 6-aryl | Anti-inflammatory | COX-2 |
Kinase Inhibitors | Pyridazino[4,5-d]pyridazinone | Varied fused systems | Anticancer | c-Met, PARP-1, p38 MAPK |
Antimicrobial Agents | Azolo[d]pyridazinone | Fused imidazole/triazole | Antibacterial, Antifungal | Microbial enzymes |
Dihydropyridazinone | 4,5-Dihydropyridazinone | 6-(3,4-Diaminophenyl), 5-methyl | Multitargeted (e.g., Kinase inhibition) | Under investigation |
The 3,4-diaminophenyl moiety attached at the C-6 position of the dihydropyridazinone ring is a critical determinant of the compound's biological activity. This substituent features two primary amine groups positioned ortho to each other on the benzene ring, creating a unique electronic and hydrogen-bonding profile. The electron-donating nature of the amino groups (+R effect) increases the electron density of the phenyl ring, enhancing its capacity for charge-transfer interactions and π-stacking within hydrophobic enzyme pockets [6] [8]. The ortho-diamine configuration is particularly significant as it allows for bidentate hydrogen bonding—acting simultaneously as both a hydrogen bond donor and acceptor—enabling high-affinity interactions with complementary residues in target proteins. This configuration mimics natural cofactors and substrates, potentially explaining the high potency observed in derivatives bearing this substituent [1] [6].
Structure-activity relationship (SAR) studies reveal that modifications to the diamine group dramatically alter biological potency. Mono-acylation of one amine group often retains significant activity while improving pharmacokinetic properties like membrane permeability and metabolic stability. Conversely, dialkylation or conversion to amides typically diminishes target affinity, highlighting the importance of at least one free primary amine for optimal target engagement [6] [8]. The 5-methyl group on the dihydropyridazinone ring contributes to stereoelectronic effects and introduces a chiral center. The (S)-enantiomer frequently exhibits superior binding affinity compared to the (R)-enantiomer in kinase inhibition assays, suggesting enantioselective interactions with ATP-binding sites [1].
The 3,4-diaminophenyl group's electronic properties facilitate interactions with catalytic residues in oxidoreductases and kinases. Quantum mechanical calculations indicate the HOMO orbital is predominantly localized over the diaminophenyl ring and the adjacent C6-C(aryl) bond, allowing favorable electron transfer to prosthetic groups like FAD in oxidoreductases. Sterically, the ortho-diamine motif fits into elongated hydrophobic clefts present in many regulatory domains, with the methyl group at C-5 providing optimal ring puckering for surface complementarity [6] [8].
Crystallographic studies of related diaminophenyl-containing inhibitors reveal extensive hydrogen-bond networks. One amine typically forms a bridge to backbone carbonyls (e.g., Glu or Asp residues), while the other interacts with catalytic water molecules or serine/threonine side chains. The pyridazinone carbonyl often anchors the molecule via hydrogen bonding to key residues in the hinge region of kinases or the catalytic triad of proteases [1] [6].
In silico docking studies of 6-(3,4-diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one predict high affinity for tyrosine kinases (particularly c-Met and VEGFR2) and phosphodiesterases (PDE3/4). The diaminophenyl moiety penetrates deep into the hydrophobic back pocket of c-Met, forming salt bridges with Lys1110 and Asp1222, while the pyridazinone carbonyl interacts with Met1160 in the hinge region [1] [6]. These predictions align with bioassay data showing potent inhibition (IC₅₀ < 1 μM) of c-Met phosphorylation in hepatocellular carcinoma models [1].
The therapeutic exploration of dihydropyridazinones spans over five decades, evolving from serendipitous discoveries to rational, structure-based design. The journey began in the 1970s-1980s with cardiovascular applications, exemplified by compounds like zardaverine (a PDE III/IV inhibitor) and imazodan, developed as cardiotonic agents for congestive heart failure [1]. These early derivatives featured simple aryl or heteroaryl substituents at C-6 and demonstrated promising inotropic effects but were hampered by short half-lives and side effects related to rapid vasodilation. Their mechanism involved increasing cardiac cAMP levels through PDE III inhibition, providing a novel approach to heart failure management when β-agonists were predominant [1] [2].
The 1990s witnessed a strategic shift toward sustained activity through pharmacokinetic optimization. Second-generation dihydropyridazinones emerged as slow-release formulations of short-acting predecessors, mitigating peak-trough fluctuations and adverse effects like reflex tachycardia. This period also saw the exploration of fused pyridazinone systems, such as pyrrolo[3,4-d]pyridazinones, which demonstrated potent analgesic and anti-inflammatory activities with reduced ulcerogenic potential compared to NSAIDs [1] [4]. The discovery that certain 6-aryl dihydropyridazinones selectively inhibited COX-2 over COX-1 (e.g., compounds with methylsulfonylphenyl groups at N-2) represented a significant breakthrough in inflammation targeting [4].
The 21st century marked the era of target diversification and molecular complexity. Third-generation agents incorporated sophisticated substituents based on target crystallography. The introduction of the 3,4-diaminophenyl motif—inspired by kinase inhibitor pharmacophores—signaled a pivotal advancement. This period saw the development of dihydropyridazinones as c-Met inhibitors (e.g., compounds with IC₅₀ values of 0.08 μM against c-Met kinase) for hepatocellular carcinoma and PARP-1 inhibitors (e.g., tetrahydropyridopyridazinones) for BRCA-deficient cancers [1]. Concurrently, structural hybridization strategies gained traction, exemplified by combining pyridazinone cores with azole rings (imidazo-, triazolo-) to yield azolo[d]pyridazinones with enhanced dual-targeting capabilities (e.g., PDE4/COX-2 inhibition) [3] [7].
Table 2: Evolution of Dihydropyridazinone-Based Therapeutics
Generation | Time Period | Key Representatives | Structural Innovations | Therapeutic Focus |
---|---|---|---|---|
First | 1970s-1980s | Zardaverine, Imazodan | Simple 6-aryl/heteroaryl substituents | Cardiotonic (PDE III inhibition) |
Second | 1990s | Slow-release formulations, Pyrrolo[3,4-d]pyridazinones | Sustained-release matrices, Ring fusion | Cardiovascular, Analgesia (COX-2 inhibition) |
Third | 2000s-2010s | c-Met inhibitors (e.g., 6-[4-(fluorophenyl] derivatives), PARP inhibitors | 3,4-Diaminophenyl, Targeted lipophilicity | Oncology (Kinase/PARP inhibition) |
Fourth | 2020s-Present | Azolo[d]pyridazinones, 6-(3,4-diaminophenyl)-5-methyl derivatives | Hybrid scaffolds, Chiral centers, Multitarget design | Polypharmacology (Oncology, Immunology) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0